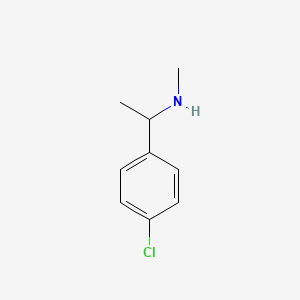

1-(4-chlorophenyl)-N-methylethanamine

Description

1-(4-Chlorophenyl)-N-methylethanamine is a secondary amine characterized by a 4-chlorophenyl group attached to an ethylamine backbone, with a methyl substituent on the nitrogen atom. Its molecular formula is C₉H₁₂ClN, and the free base has a molecular weight of 169.65 g/mol. The hydrochloride salt form, (R)-1-(4-chlorophenyl)-N-methylethanamine hydrochloride, has a molecular weight of 206.11 g/mol (C₉H₁₃Cl₂N) . Current applications are primarily research-oriented, with the compound serving as a biochemical reagent in life sciences .

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHCGUAPWQKOPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407241 | |

| Record name | 1-(4-chlorophenyl)-N-methylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51586-23-3 | |

| Record name | 1-(4-chlorophenyl)-N-methylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1-(4-chlorophenyl)ethyl](methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-methylethanamine can be achieved through several routes. One common method involves the reaction of 4-chlorobenzaldehyde with methylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(4-Chlorophenyl)-N-methylethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(4-Chlorophenyl)-N-methylethanamine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-methylethanamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the body, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing the release and uptake of neurotransmitters . The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

- 1-(3-Chlorophenyl)-N-methylethanamine (CAS 149529-99-7): This positional isomer features a chlorine atom at the meta position of the phenyl ring.

Chain Length Variants

- 1-(4-Chlorophenyl)-N-methylmethanamine (CAS 104-11-0): With a shorter methylamine chain (C₈H₁₀ClN, MW 155.63 g/mol), this compound lacks the ethyl spacer, reducing lipophilicity and possibly altering pharmacokinetic profiles. The absence of the ethyl group may limit conformational flexibility, impacting interactions with biological targets .

Halogen-Substituted Derivatives

- (E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-on : A chalcone derivative with a 4-chlorophenyl group exhibits significant cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 37.24 μg/mL). The α,β-unsaturated ketone moiety enhances reactivity, enabling interactions with cellular nucleophiles, a feature absent in the target amine .

Heterocyclic Analogs

- 1-(4-Chlorophenyl)pyrrolidin-2-one (C₁₀H₁₀ClNO, MW 195.65 g/mol): Incorporation of a pyrrolidinone ring introduces hydrogen-bonding capacity and rigidity, which may enhance selectivity for enzymes like kinases or proteases. The lactam group contrasts with the flexible amine in the target compound .

- 1-(4-Chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR): This pyridinone derivative demonstrates antifungal activity against C. albicans, attributed to the para-substituted aromatic moieties and free -NH- linker. The heterocyclic core likely improves metabolic stability compared to aliphatic amines .

Pharmacologically Active Derivatives

- Sibutramine hydrochloride monohydrate (C₁₇H₂₆ClN·HCl·H₂O): A structurally complex analog containing a 4-chlorophenyl group, cyclobutane, and tertiary amine. It acts as a serotonin-norepinephrine reuptake inhibitor, highlighting the role of the 4-chlorophenyl moiety in central nervous system (CNS) targeting. The target compound’s simpler structure may reduce off-target effects but also limit potency .

Structural and Functional Analysis

Physicochemical Properties

| Property | 1-(4-Chlorophenyl)-N-methylethanamine | 1-(3-Chlorophenyl)-N-methylethanamine | 1-(4-Chlorophenyl)-N-methylmethanamine |

|---|---|---|---|

| Molecular Formula | C₉H₁₂ClN | C₉H₁₂ClN | C₈H₁₀ClN |

| Molecular Weight (g/mol) | 169.65 | 169.65 | 155.63 |

| Chlorine Position | para | meta | para |

| Key Functional Groups | Ethylamine, N-methyl | Ethylamine, N-methyl | Methanamine, N-methyl |

Biological Activity

1-(4-Chlorophenyl)-N-methylethanamine, commonly referred to as (S)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride, is a chiral compound that exhibits significant biological activity, particularly in modulating neurotransmission. This article synthesizes current research findings, case studies, and comparative data regarding its biological effects.

- Chemical Formula : C₉H₁₂ClN·HCl

- Molecular Weight : Approximately 206.11 g/mol

- Structure : The compound features a 4-chlorophenyl group attached to a methylethanamine backbone, contributing to its unique pharmacological properties.

The biological activity of (S)-1-(4-Chlorophenyl)-N-methylethanamine is primarily attributed to its interaction with neurotransmitter systems. Key mechanisms include:

- Receptor Binding : The compound shows binding affinity to various receptors involved in neurotransmission, particularly serotonin receptors. Preliminary studies suggest potential modulation of serotonin pathways, which could have implications for mood regulation and anxiety treatment.

- Enzyme Interaction : It may inhibit or modulate the activity of specific enzymes linked to neurotransmitter metabolism, contributing to its psychoactive properties.

Comparative Biological Activity

To better understand the unique characteristics of (S)-1-(4-Chlorophenyl)-N-methylethanamine, a comparison with structurally similar compounds is useful:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (S)-1-(4-Chlorophenyl)-N-methylethanamine | Chlorophenyl group; psychoactive properties | Modulates neurotransmission |

| (S)-1-(3-Chlorophenyl)-N-methylethanamine | 3-Chlorophenyl substitution | Potentially similar activity |

| (R)-1-(4-Chlorophenyl)-N-methylethanamine | Enantiomeric form | Different pharmacological profile |

| 4-Chloro-N,N-dimethylphenethylamine | Non-chiral amine | Varies significantly in receptor binding |

This table highlights the distinct aspects of (S)-1-(4-Chlorophenyl)-N-methylethanamine and its potential therapeutic applications compared to related compounds.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

-

Neurotransmitter Modulation :

- A study employing radioligand binding assays demonstrated that (S)-1-(4-Chlorophenyl)-N-methylethanamine has a significant effect on serotonin receptor binding, suggesting its potential role in treating mood disorders.

-

Pharmacological Profiling :

- In vitro pharmacological profiling indicated that structural modifications could enhance or diminish the biological activity of this compound. This research emphasizes the importance of stereochemistry in determining pharmacological outcomes.

-

Therapeutic Potential :

- Emerging data suggest that (S)-1-(4-Chlorophenyl)-N-methylethanamine may have applications in treating conditions related to neurotransmitter imbalances, such as depression and anxiety disorders. Further investigations are needed to confirm these potential therapeutic benefits.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.